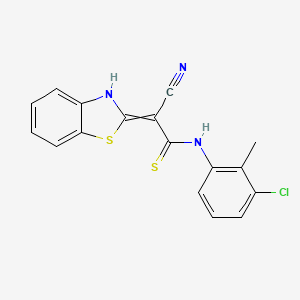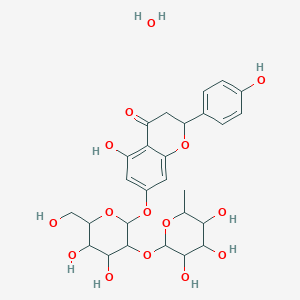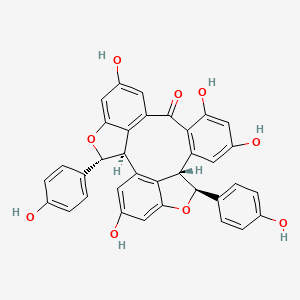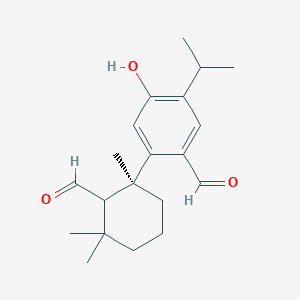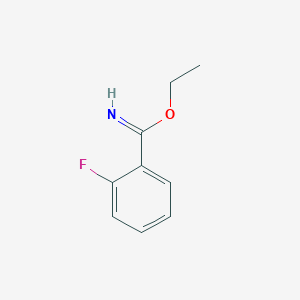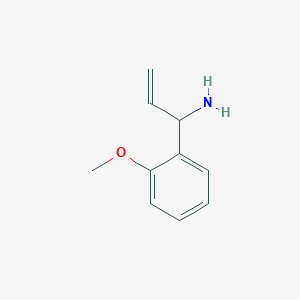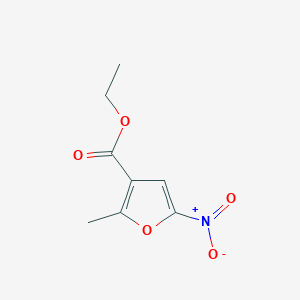
Ethyl 2-methyl-5-nitrofuran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-methyl-5-nitrofuran-3-carboxylate is an organic compound with the molecular formula C8H9NO5. It belongs to the class of nitrofurans, which are known for their diverse biological activities. This compound is characterized by a furan ring substituted with a nitro group, a methyl group, and an ethyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-5-nitrofuran-3-carboxylate typically involves the nitration of furan derivatives followed by esterification. One common method involves the nitration of 2-methylfuran using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. The resulting nitro compound is then esterified with ethanol to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of catalysts such as graphene oxide can enhance the efficiency of the esterification step .
化学反応の分析
Types of Reactions
Ethyl 2-methyl-5-nitrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the furan ring .
科学的研究の応用
Ethyl 2-methyl-5-nitrofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of ethyl 2-methyl-5-nitrofuran-3-carboxylate involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with DNA, proteins, and other cellular targets. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
類似化合物との比較
Ethyl 2-methyl-5-nitrofuran-3-carboxylate can be compared with other nitrofuran derivatives such as:
- Methyl 5-nitrofuran-2-carboxylate
- 2-Acetyl-5-nitrofuran
- 5-Nitrofuran-2-carbaldehyde
These compounds share similar structural features but differ in their specific substituents and functional groups. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .
特性
CAS番号 |
68967-34-0 |
|---|---|
分子式 |
C8H9NO5 |
分子量 |
199.16 g/mol |
IUPAC名 |
ethyl 2-methyl-5-nitrofuran-3-carboxylate |
InChI |
InChI=1S/C8H9NO5/c1-3-13-8(10)6-4-7(9(11)12)14-5(6)2/h4H,3H2,1-2H3 |
InChIキー |
KZFGYEFENLTRQC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(OC(=C1)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12434658.png)
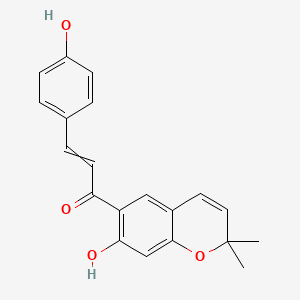
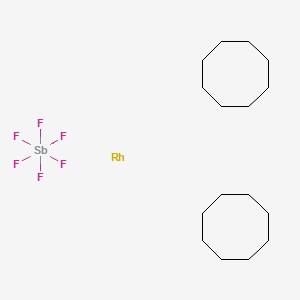
![6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine](/img/structure/B12434669.png)
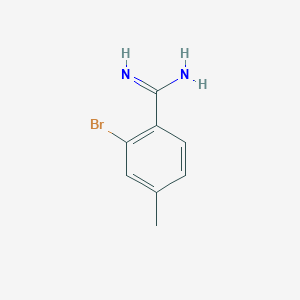
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5-(7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoate](/img/structure/B12434679.png)
![4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]Piperidine](/img/structure/B12434687.png)
![potassium;3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B12434694.png)
